REACTION_CXSMILES
|
[I:1][C:2]1[CH:12]=[CH:11][C:5]2[N:6]=[C:7]([S:9][CH3:10])[S:8][C:4]=2[CH:3]=1.[Mn]([O-])(=O)(=O)=[O:14].[K+].[OH2:19]>C(O)(=O)C>[I:1][C:2]1[CH:12]=[CH:11][C:5]2[N:6]=[C:7]([S:9]([CH3:10])(=[O:14])=[O:19])[S:8][C:4]=2[CH:3]=1 |f:1.2|
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Name
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|
Quantity
|
1.22 g
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Type
|
reactant
|
Smiles
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IC1=CC2=C(N=C(S2)SC)C=C1
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Name
|
|
Quantity
|
0.19 g
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Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
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Name
|
|
Quantity
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60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 68 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched with aqueous sodium sulfite
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Type
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STIRRING
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Details
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The resulting mixture was vigorously stirred at room temperature overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The resulting precipitate was collected by filtration
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Type
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WASH
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Details
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rinsed with water
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Type
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DISSOLUTION
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Details
|
The solid was dissolved in ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Reaction Time |
68 h |
Name
|
|
Type
|
product
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Smiles
|
IC1=CC2=C(N=C(S2)S(=O)(=O)C)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |